molecular formula C18H28N2O3 B3931090 2-[4-(1,3-benzodioxol-4-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol

2-[4-(1,3-benzodioxol-4-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol

Cat. No. B3931090
M. Wt: 320.4 g/mol
InChI Key: JJAPKPJAXICMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1,3-benzodioxol-4-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol, commonly known as BED, is a chemical compound that has gained significant attention in the field of scientific research. BED is a psychoactive drug that is structurally related to MDMA, a well-known recreational drug. However, BED is not intended for human consumption and is primarily used in laboratory experiments to study its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of BED is not fully understood. However, it is believed to act on the serotonin and dopamine systems in the brain, similar to MDMA. BED has been shown to increase the release of serotonin and dopamine, leading to feelings of euphoria and increased sociability.
Biochemical and Physiological Effects:
BED has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as body temperature. BED has also been shown to increase the release of cortisol, a stress hormone. In addition, BED has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.

Advantages and Limitations for Lab Experiments

BED has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. BED is also relatively stable and can be stored for long periods of time. However, one limitation is that the effects of BED on humans are not fully understood, and it is not intended for human consumption. In addition, the use of BED in laboratory experiments requires careful handling and expertise.

Future Directions

There are several future directions for research on BED. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of depression and anxiety disorders. Further research is needed to fully understand the mechanism of action of BED and its potential therapeutic applications. Additionally, research is needed to fully understand the long-term effects of BED on the brain and body.

Scientific Research Applications

BED has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. BED has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(2-methylpropyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-14(2)10-20-8-7-19(12-16(20)6-9-21)11-15-4-3-5-17-18(15)23-13-22-17/h3-5,14,16,21H,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAPKPJAXICMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1CCO)CC2=C3C(=CC=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24798710
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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